molecular formula C11H19NO4 B1442435 1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid CAS No. 1202858-82-9

1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

Cat. No. B1442435
M. Wt: 229.27 g/mol
InChI Key: QVXRQDKLDKWIMG-UHFFFAOYSA-N
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Description

This compound, also known as Boc-1-aminocyclobutane-1-carboxylic Acid, is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor .


Synthesis Analysis

The synthesis of this compound involves a reaction of 1-aminocyclobutane-1-carboxylic acid with NaHCO3 and (Boc)2O in 1,4-dioxane: H2O. The reaction mixture is stirred for about 12 hours at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14) .


Chemical Reactions Analysis

This compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 g/mol . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Utilization in Peptide Research

The chemical has been involved in the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides. These are unique β-amino acid oligomers containing two directly linked cyclobutane residues, marking a significant development in the field of peptide research (Izquierdo et al., 2002).

Role in Anionic Polymerization

It has been utilized in the Lewis acid-assisted anionic polymerization of methyl cyclobutene-1-carboxylate. This process yields polymers with cyclobutane rings in the main chain, which is notable for its unique structural properties and potential applications in material science (Kitayama et al., 2004).

Application in Synthesis of β-Dipeptides

It's used in the synthesis of highly rigid β-peptides. The research indicates that the cyclobutane ring acts as a structure-promoting unit, providing high rigidity to the molecules, which is critical for specific biochemical applications (Izquierdo et al., 2005).

Utilization in Synthesis of Deuterium-Labeled Compounds

Its role extends to the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivatives, which are crucial as building blocks for preparing biologically active compounds and material sciences (Yamashita et al., 2019).

Safety And Hazards

The compound may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

Future Directions

Given its use in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities and alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor, this compound could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXRQDKLDKWIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

CAS RN

1202858-82-9
Record name 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid
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1-{[(Tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid

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